
2-(2-Phenylethenyl)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylethenyl)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, which is further substituted with a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)benzene-1-sulfonic acid typically involves the sulfonation of a suitable aromatic precursor. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with sulfur trioxide (SO3) or concentrated sulfuric acid (H2SO4) to introduce the sulfonic acid group . The reaction conditions often require heating under reflux to ensure complete sulfonation .
Industrial Production Methods
On an industrial scale, the production of aromatic sulfonic acids, including this compound, can be achieved through continuous sulfonation processes. These processes involve the use of fuming sulfuric acid or oleum, which provides a high concentration of SO3, facilitating efficient sulfonation .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethenyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonic acid group can be substituted by other electrophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Nucleophilic Substitution: The sulfonic acid group can be replaced by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Sulfur Trioxide (SO3): Used for sulfonation reactions.
Concentrated Sulfuric Acid (H2SO4): Acts as both a sulfonating agent and a solvent.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by the reaction of the sulfonic acid group with amines.
Sulfonyl Chlorides: Produced by treating the compound with chlorinating agents.
Scientific Research Applications
2-(2-Phenylethenyl)benzene-1-sulfonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenyl)benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various substrates, influencing their chemical behavior . The compound can also participate in electrophilic and nucleophilic reactions, altering the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: A simpler aromatic sulfonic acid with similar chemical properties.
p-Toluenesulfonic Acid: Another aromatic sulfonic acid with a methyl group substituent.
Uniqueness
2-(2-Phenylethenyl)benzene-1-sulfonic acid is unique due to the presence of the phenylethenyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
40839-59-6 |
|---|---|
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-(2-phenylethenyl)benzenesulfonic acid |
InChI |
InChI=1S/C14H12O3S/c15-18(16,17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,(H,15,16,17) |
InChI Key |
VIFBEEYZXDDZCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


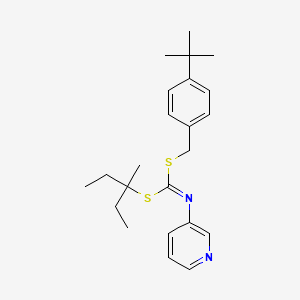

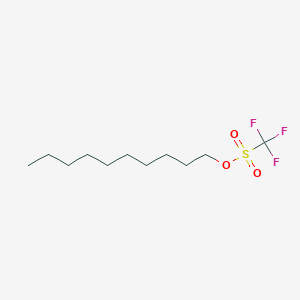
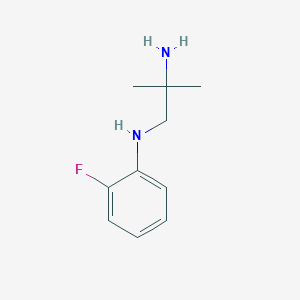
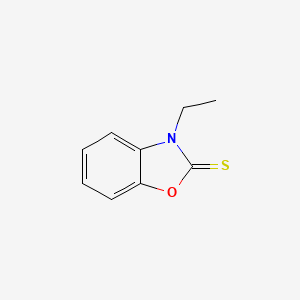
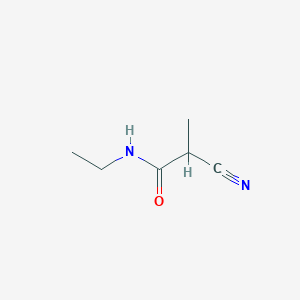
![Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-4-(phenylmethyl)-](/img/structure/B14655664.png)
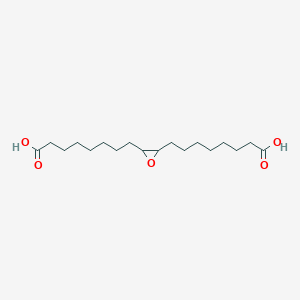
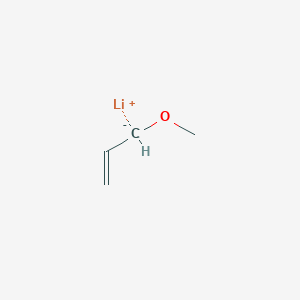
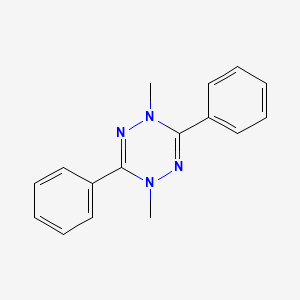

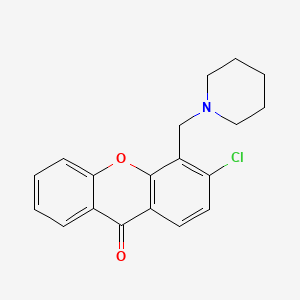
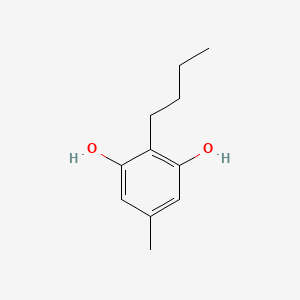
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-](/img/structure/B14655702.png)
